N-(but-3-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol. It is a derivative of hydroxylamine, characterized by the substitution of the hydroxylamine group with a but-3-en-1-yl group. This compound appears as a white to off-white crystalline solid and is soluble in water, making it suitable for various
These reactions highlight its versatility as a reagent in organic synthesis .
N-(but-3-en-1-yl)hydroxylamine hydrochloride exhibits biological activity that makes it valuable in research. It can modify biomolecules and is used in enzyme mechanism studies. Its ability to form stable complexes with metal ions also positions it as a potential candidate for catalytic processes in biological systems .
The synthesis of N-(but-3-en-1-yl)hydroxylamine hydrochloride typically involves the following steps:
This method allows for efficient production of the compound, which can then be utilized in various applications .
N-(but-3-en-1-yl)hydroxylamine hydrochloride has several notable applications:
Research into interaction studies involving N-(but-3-en-1-yl)hydroxylamine hydrochloride focuses on its reactivity with different electrophiles and metal ions. Its nucleophilic properties allow it to form complexes that may enhance catalytic activity or influence biochemical pathways. Understanding these interactions is crucial for optimizing its applications in both synthetic and biological contexts .
Several compounds share structural similarities with N-(but-3-en-1-yl)hydroxylamine hydrochloride, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Hydroxylamine | NH2OH | Simple structure without alkene substitution |
| N-(prop-2-en-1-yl)hydroxylamine | C3H7NO | Shorter carbon chain with similar functional group |
| O-(but-2-enyl)hydroxylamine | C4H9NO | Different geometric configuration (cis/trans) |
N-(but-3-en-1-yl)hydroxylamine hydrochloride stands out due to its specific alkene functionalization, which may influence its reactivity patterns and biological interactions compared to these similar compounds .